molecular formula C8H5N3 B13920068 Pyrazolo[1,5-a]pyridine-6-carbonitrile

Pyrazolo[1,5-a]pyridine-6-carbonitrile

Katalognummer: B13920068
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: DSAYAJBZSWROTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system combining a pyrazole and a pyridine ring, with a nitrile group at the 6-position. Its unique structure imparts distinct chemical and physical properties, making it a valuable scaffold for the development of various functional materials and bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated nitriles in the presence of a base, leading to the formation of the desired fused ring system . The reaction conditions often require moderate to high temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and may include continuous flow processes to enhance efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and to minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]pyridine-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases or other proteins critical for cancer cell proliferation, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but differing in the position of the nitrogen atoms.

    Pyrazolo[3,4-b]pyridine: A related compound with a different arrangement of the pyrazole and pyridine rings.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused ring system with additional nitrogen atoms.

Uniqueness

Pyrazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific ring fusion and the presence of the nitrile group, which imparts distinct reactivity and potential for functionalization. This uniqueness makes it a versatile scaffold for the development of a wide range of bioactive molecules and advanced materials .

Eigenschaften

Molekularformel

C8H5N3

Molekulargewicht

143.15 g/mol

IUPAC-Name

pyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-3-4-10-11(8)6-7/h1-4,6H

InChI-Schlüssel

DSAYAJBZSWROTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1=CC=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.